Methyl 3-iodo-1H-indazole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHXVGWOSYULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646284 | |
| Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-82-1 | |
| Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Iodo 1h Indazole 6 Carboxylate
Direct Synthesis Approaches
A key direct synthesis approach involves a three-step reaction sequence beginning with a commercially available starting material.
Three-Step Reaction Sequence from 4-methyl-3-nitrobenzoic acid methyl ester
This synthetic pathway is a linear sequence involving reduction, cyclization, and iodination.
The initial step in this synthesis is the reduction of the nitro group of methyl 4-methyl-3-nitrobenzoate. This transformation is commonly achieved through catalytic hydrogenation. The reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. Alternatively, other reducing agents such as iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution) can be utilized for this conversion. The choice of solvent can vary, with methanol (B129727) or ethanol (B145695) being common options. cdc.gov This reduction is generally efficient and yields the corresponding amine, methyl 4-methyl-3-aminobenzoate, in high purity.
| Parameter | Condition |
|---|---|
| Starting Material | Methyl 4-methyl-3-nitrobenzoate |
| Reagent | H2, Pd/C or Fe/NH4Cl |
| Solvent | Methanol or Ethanol |
| Product | Methyl 4-methyl-3-aminobenzoate |
The second step involves the conversion of the aminobenzoate derivative into the indazole ring system. This is accomplished through a diazotization and intramolecular cyclization reaction. The reaction of methyl 4-methyl-3-aminobenzoate with isoamyl nitrite (B80452) in the presence of acetic anhydride (B1165640) and potassium acetate (B1210297) leads to the formation of methyl 1H-indazole-6-carboxylate. researchgate.net The isoamyl nitrite serves as the diazotizing agent, which converts the amino group into a diazonium salt. This intermediate then undergoes an intramolecular cyclization to form the indazole ring. This method is a variation of the Davis-Beirut reaction and is effective for the synthesis of indazoles from ortho-substituted anilines. sioc-journal.cn
| Reagent | Function |
|---|---|
| Methyl 4-methyl-3-aminobenzoate | Substrate |
| Isoamyl Nitrite | Diazotizing Agent |
| Acetic Anhydride | Solvent/Catalyst |
| Potassium Acetate | Base |
The final step in this sequence is the selective iodination of the indazole ring at the 3-position. The reaction of methyl 1H-indazole-6-carboxylate with molecular iodine (I₂) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) yields the desired product, Methyl 3-iodo-1H-indazole-6-carboxylate. google.com This electrophilic substitution reaction is regioselective for the C-3 position of the indazole ring, which is activated towards such reactions.
Considerations for Reaction Conditions (Mildness, Ease of Operation, Yield, Scalability)
The described three-step synthesis offers several advantages. The catalytic reduction in the first step is a well-established and generally high-yielding reaction that can be performed under mild conditions. The subsequent indazole formation using isoamyl nitrite avoids the use of harsh acids often required in other diazotization procedures, making it a relatively mild and operationally simple method. The final iodination step is also straightforward and typically proceeds with good yield and selectivity.
General Strategies for Indazole Synthesis and their Potential Adaptations
Beyond the specific route detailed above, a variety of general synthetic strategies exist for the construction of the indazole core, which could potentially be adapted for the synthesis of this compound.
One of the most common methods is the Fischer indole (B1671886) synthesis , which can be adapted to produce indazoles from arylhydrazones of aldehydes or ketones. Another classical approach is the Jacobson synthesis , which involves the cyclization of 2-amino-N-arylbenzamides.
More contemporary methods include transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H amination of N-aryl-N-(o-halobenzyl)hydrazines can afford indazole derivatives. Similarly, copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and azide (B81097) sources have been developed. semanticscholar.org
For the specific synthesis of 3-iodoindazoles, another strategy involves the cyclization of 2-alkynylanilines. nih.govresearchgate.net In such a sequence, a suitably substituted 2-alkynylaniline could be subjected to an iodocyclization reaction, using an electrophilic iodine source like N-iodosuccinimide (NIS) or molecular iodine, to directly install the iodine at the 3-position while forming the indazole ring. researchgate.net Adaptation of these general methods to produce this compound would require the use of appropriately substituted starting materials bearing the methyl carboxylate group at the desired position.
Strategies from Aromatic Carbonyl Compounds and Nitrogen Sources
The formation of the indazole ring from aromatic carbonyl compounds and a nitrogen source is a fundamental and widely employed strategy. These methods often involve the intramolecular cyclization of a hydrazine (B178648) derivative, which is itself formed from the aromatic carbonyl compound.
One notable approach is the Davis-Beirut reaction , which provides a pathway to 2H-indazoles from aromatic nitro compounds. This reaction can be initiated from o-nitrobenzaldehydes and proceeds through a key nitroso imine intermediate under alkaline conditions. nih.govacs.orgaub.edu.lb While this typically yields 2H-indazoles, variations and subsequent rearrangements can lead to the 1H-indazole scaffold.
Another strategy involves the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. This method has been developed as a practical synthesis of indazoles, where the use of O-methyloxime derivatives helps to prevent side reactions like the Wolf-Kishner reduction. researchgate.net
Furthermore, the cyclization of arylhydrazones, which are readily prepared from aromatic aldehydes or ketones and arylhydrazines, is a classic method for indazole synthesis. For instance, 1-aryl-1H-indazoles can be synthesized from arylhydrazones of 2-fluoro-substituted acetophenones or benzaldehydes via a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov
| Starting Material Example | Nitrogen Source | Key Reaction Type | Product Example | Reference(s) |
| o-Nitrobenzaldehyde | Primary Amine | Davis-Beirut Reaction | 2-Substituted-2H-indazole | nih.govacs.orgaub.edu.lb |
| o-Fluorobenzaldehyde | Hydrazine | Condensation/Cyclization | 1H-Indazole | researchgate.net |
| 2'-Fluoro-5'-nitroacetophenone | Arylhydrazine | SNAr Cyclization | 1-Aryl-3-methyl-5-nitro-1H-indazole | nih.gov |
| 2-Nitrobenzylidenehydrazines | - | Intramolecular Amination | 1-Aryl-1H-indazoles | organic-chemistry.org |
Copper(II) Acetate Catalyzed Reactions (e.g., 2-formylphenylboronic acids with diazadicaboxylates)
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of N-heterocycles, including indazoles. A notable example is the copper(II) acetate catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates. This method involves a Chan-Lam coupling for the C-N bond formation, followed by an acid or base-induced ring closure to afford 1-alkoxycarbonyl indazoles. This transformation can be efficiently performed in a two-step, one-pot procedure.
The proposed mechanism suggests that the reaction of the arylboronic acid with the copper catalyst forms an arylcopper species. This species then adds to the N=N double bond of the diazodicarboxylate to form an arylhydrazine intermediate. Subsequent intramolecular condensation between the formyl group and the hydrazine nitrogen leads to the indazole ring.
Oxidative N-N Bond Formation (e.g., from 2-amino nitriles)
The formation of the N-N bond through an oxidative cyclization is a conceptually elegant approach to indazole synthesis. This strategy avoids the use of hydrazine derivatives, which can be toxic. One such method involves a copper(OAc)₂-catalyzed N-N bond formation starting from 2-amino nitriles. nih.gov In this two-step protocol, the 2-amino nitrile is first treated with a Grignard or organolithium reagent to generate an imine. This imine then undergoes a copper-catalyzed oxidative N-N bond formation to yield the indazole.
A more recent development is the oxidative cyclization of 2-aminomethyl-phenylamines to form indazoles. This method allows for the synthesis of all three tautomeric forms of indazoles and is particularly useful for accessing 2-substituted 2H-indazoles, which are prevalent in drug design. organic-chemistry.org
| Precursor Type | Key Reagent/Catalyst | Product Type | Reference(s) |
| 2-Amino nitriles | Grignard reagent, then Cu(OAc)₂ | 1H-Indazoles | nih.gov |
| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | 1H-, 2H-, and 3H-Indazoles | organic-chemistry.org |
1,3-Dipolar Cycloaddition Reactions (e.g., of arynes and diazomethane (B1218177) derivatives)
The [3+2] cycloaddition reaction between an aryne and a diazo compound is a direct and efficient method for constructing the indazole ring system. Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. The reaction with diazomethane or its derivatives then proceeds to form the indazole. This method offers a broad substrate scope, allowing for the synthesis of a wide variety of substituted indazoles under mild conditions. organic-chemistry.orgbeilstein-journals.org
This approach is particularly versatile as it can be tuned to produce either N-unsubstituted or N1-substituted 1H-indazoles depending on the reaction conditions. The use of different fluoride (B91410) sources and the stoichiometry of the reactants can control the regioselectivity of the final product.
Metal-Catalyzed Approaches (e.g., Palladium-catalyzed arylation of benzophenone (B1666685) hydrazone)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of indazoles. A general two-step synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles. The first step involves a palladium-catalyzed arylation of benzophenone hydrazone with the 2-bromobenzonitrile. This is followed by an acidic deprotection and cyclization sequence to afford the 3-aminoindazole. organic-chemistry.org This method provides an efficient alternative to the classical SNAr reaction of hydrazine with o-fluorobenzonitriles.
Electrochemical Synthesis Methods for Halogenation of Indazoles
Electrochemical methods offer a green and sustainable alternative to traditional chemical reagents for halogenation reactions. The electrochemical halogenation of indazoles can be achieved by using simple sodium halides (NaX, where X = Cl, Br, I) as the halogen source. nih.govmdpi.com This method avoids the need for metal catalysts and chemical oxidants, with electrons serving as the "reagent."
In the context of synthesizing this compound, the electrochemical iodination of Methyl 1H-indazole-6-carboxylate would involve the anodic oxidation of iodide ions to generate a reactive iodine species, which then undergoes electrophilic substitution at the C3 position of the indazole ring. This approach is attractive due to its mild reaction conditions and reduced environmental impact. Recent studies have demonstrated the successful electrochemical synthesis of 1H-indazole N-oxides, showcasing the potential of electrochemistry in modifying the indazole core. nih.gov
| Substrate | Halogen Source | Key Feature | Product | Reference(s) |
| 2H-Indazoles | NaX (X = Cl, Br) | Catalyst- and oxidant-free | 3-Halo-2H-indazoles | nih.govmdpi.com |
| 5-Hydroxyisophthalic acid | Iodides | In situ generation of iodinating agent | Iodinated product | nih.gov |
Mechanochemistry-Driven Halogenation Strategies
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry that can lead to solvent-free or reduced-solvent reactions. While the direct mechanochemical iodination of indazoles is not yet widely reported, the principles of mechanochemical C-H functionalization suggest its feasibility.
Mechanochemical approaches have been successfully applied to the direct alkenylation of N1-protected 1H-indazoles through palladium-catalyzed cross-coupling. chim.it This indicates that the indazole ring is amenable to functionalization under ball-milling conditions. Furthermore, the mechanochemical halogenation of other aromatic and heteroaromatic compounds has been demonstrated, often using N-halosuccinimides as the halogen source. These reactions can be performed under neat grinding or liquid-assisted grinding conditions, sometimes in the presence of a palladium catalyst. The application of these principles to the iodination of Methyl 1H-indazole-6-carboxylate could offer a highly efficient and environmentally friendly synthetic route.
Nitrosation of Indoles as a Pathway to 1H-indazole-3-carboxaldehyde derivatives
A significant route to obtaining the indazole scaffold necessary for synthesizing the target compound is through the nitrosation of indoles. This method provides access to 1H-indazole-3-carboxaldehyde derivatives, which are crucial intermediates. nih.govrsc.orgrsc.org The reaction proceeds by treating an indole with a nitrosating agent, such as sodium nitrite, in a mildly acidic environment. nih.gov
The mechanism involves a multistep pathway beginning with the nitrosation at the C3 position of the indole, which leads to an oxime intermediate. nih.gov This is followed by the addition of water at the C2 position, triggering the opening of the pyrrole (B145914) ring. The reaction concludes with a ring-closing step to form the 1H-indazole-3-carboxaldehyde. nih.gov Optimized conditions, such as the slow, reverse addition of the indole solution to the nitrosating mixture at low temperatures (0 °C), have been shown to significantly improve yields and minimize side reactions like dimer formation. nih.govresearchgate.net This method is effective for both electron-rich and electron-deficient indoles. nih.govrsc.org For instance, indoles bearing halogen substituents at the 5 or 6 positions can be converted to their corresponding indazoles in yields ranging from 78% to 96%. rsc.org
| Indole Starting Material | Product | Yield (%) | Conditions | Reference |
| 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | 94% | NaNO₂, HCl, DMF, 50°C | nih.gov |
| Indoles with 5- or 6- halogens | Corresponding indazoles | 78-96% | NaNO₂, HCl, 0°C to RT | rsc.org |
| 5-NHBoc-indole | 5-NHBoc-1H-indazole-3-carboxaldehyde | 78% | NaNO₂, HCl, 0°C to RT | rsc.org |
| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carboxaldehyde | - | NaNO₂, HCl, DMF, 80°C | nih.gov |
Regioselective Iodination in Indazole Systems
Once the indazole core is established, the next critical step is the introduction of an iodine atom at the C-3 position. This is achieved through regioselective iodination, a process that is highly influenced by the reagents, conditions, and existing substituents on the indazole ring.
The direct iodination at the C-3 position of the indazole ring is a commonly employed and effective strategy. chim.it This electrophilic substitution is typically performed on unprotected indazoles using molecular iodine (I₂) in the presence of a base. chim.it A widely used method involves treating the indazole with iodine and potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). chim.itmdpi.commdpi.com This approach has been successfully used to synthesize various 3-iodoindazoles, which are valuable precursors for further functionalization, such as in Suzuki cross-coupling reactions. mdpi.commdpi.com An alternative to KOH includes the use of other bases like potassium carbonate or potassium tert-butoxide. chim.it N-iodosuccinimide (NIS) also serves as an effective iodinating agent, often used under basic conditions. chim.it
The regioselectivity of electrophilic aromatic substitution reactions, including iodination, is significantly influenced by the electronic properties of the substituents already present on the aromatic ring. libretexts.orgwikipedia.org Substituents are generally classified as either activating or deactivating groups, which also direct the incoming electrophile to specific positions (ortho, para, or meta). lumenlearning.comunizin.org
Activating Groups : Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. lumenlearning.com
Deactivating Groups : Electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive. These groups generally direct incoming electrophiles to the meta position. unizin.org
In the context of the indazole system, the inherent electronic structure and the presence of substituents on the benzene (B151609) portion of the molecule will dictate the outcome of the C-3 iodination. For the synthesis of this compound, the carboxylate group at the C-6 position is a deactivating group. However, the C-3 position of the indazole ring is particularly susceptible to electrophilic attack, often allowing for direct halogenation at this site even with deactivating groups present elsewhere on the ring. chim.itmdpi.com
The choice of iodinating agent and reaction conditions is crucial for achieving high yields and selectivity. Two common systems for the C-3 iodination of indazoles are I₂/KOH/DMF and NIS/KOH/CH₂Cl₂.
The I₂/KOH/DMF system is a robust and frequently used method for the direct C-3 iodination of indazoles. mdpi.commdpi.com For example, 6-bromo-1H-indazole has been successfully iodinated at the C-3 position using I₂ and KOH in DMF, resulting in a 71.2% yield. rsc.org Similarly, unprotected 1H-indazole can be converted to 3-iodo-1H-indazole using this method. mdpi.commdpi.com
N-iodosuccinimide (NIS) is another effective electrophilic iodinating agent. chim.itorganic-chemistry.org It can be used under basic conditions, for instance with KOH in dichloromethane (B109758) (CH₂Cl₂), to achieve C-3 iodination. chim.it NIS is sometimes preferred due to its milder nature and ease of handling compared to molecular iodine. Acidic conditions can also be employed with NIS to iodinate a range of aromatic compounds. organic-chemistry.orgresearchgate.net
| Reagent System | Substrate Example | Product | Yield (%) | Reference |
| I₂/KOH/DMF | 6-Bromo-1H-indazole | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |
| I₂/KOH/DMF | 1H-Indazole | 3-Iodo-1H-indazole | High | mdpi.commdpi.com |
| NIS/KOH/CH₂Cl₂ | 5-Bromo-indazole | 5-Bromo-3-iodoindazole | - | chim.it |
Controlling the degree of halogenation is essential for selective synthesis. For the preparation of this compound, mono-iodination at the C-3 position is the desired outcome.
Achieving mono-halogenation often involves careful control of reaction conditions, such as the stoichiometry of the halogenating agent. researchgate.net For 2-substituted indazoles, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like ethanol or water has been shown to produce mono-halogenated products with excellent yield and selectivity. researchgate.net By adjusting the equivalents of the halogenating agent and the temperature, the reaction can be directed towards either mono- or poly-halogenation. For instance, using 1.3 equivalents of NBS at 95 °C in water favored mono-bromination of 2-phenyl-2H-indazole. researchgate.net Increasing the amount of NBS can lead to di- and tri-substituted products. researchgate.net These principles can be extended to iodination reactions to selectively achieve the desired C-3 mono-iodinated product.
Esterification Methodologies of Indazole Carboxylic Acids
The final step in the synthesis is the conversion of the carboxylic acid group at the C-6 position to a methyl ester. A standard and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.com
Fischer esterification involves reacting the carboxylic acid (indazole-6-carboxylic acid in this case) with an alcohol (methanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com This method is a reliable way to produce methyl esters from their corresponding carboxylic acids.
Conversion of Indazole Carboxylic Acids to Methyl Esters (e.g., using methanol and sulfuric acid)
The transformation of 3-iodo-1H-indazole-6-carboxylic acid into its methyl ester, this compound, is frequently accomplished through Fischer-Speier esterification. This classic method involves the reaction of the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. masterorganicchemistry.comlibretexts.org The reaction is driven towards the formation of the ester by the large excess of methanol, which also serves as the solvent.
The mechanism of this reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. youtube.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the protonated ester yields the final product, this compound, and regenerates the acid catalyst. youtube.commasterorganicchemistry.com
A representative procedure for a similar transformation, the synthesis of 3-methyl-1H-indazole-6-carboxylic acid methyl ester, involves dissolving the starting carboxylic acid in methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then heated under reflux for an extended period. chemicalbook.com After completion, the reaction is cooled, and the excess methanol is typically removed under reduced pressure. The workup procedure often involves neutralization with a base, such as a saturated aqueous sodium bicarbonate solution, followed by extraction of the product into an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be further purified if necessary.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 6-Carboxy-3-methyl-1H-indazole | Concentrated Sulfuric Acid | Methanol | Reflux, 22 hr | 3-Methyl-1H-indazole-6-carboxylic acid methyl ester | 87% |
| This table is based on a closely related synthesis and is for illustrative purposes. chemicalbook.com |
This method is widely used due to its simplicity, the relatively low cost of the reagents, and its general applicability to a wide range of carboxylic acids.
Reactivity and Derivatization of Methyl 3 Iodo 1h Indazole 6 Carboxylate
Reactions Involving the Iodine Moiety at C-3
The carbon-iodine bond at the C-3 position of the indazole ring is the primary site of reactivity, facilitating a range of transformations from nucleophilic substitutions to transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions (e.g., with amines or thiols)
While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems can be challenging, the indazole ring's electronic nature, influenced by the two nitrogen atoms, can facilitate such reactions under specific conditions. The substitution of the iodine atom by nucleophiles like amines and thiols provides a direct route to 3-aminoindazole and 3-thioetherindazole derivatives, respectively.
Copper-catalyzed C-N coupling reactions have been effectively employed for the amination of heterocyclic compounds. For instance, the Ullmann-type coupling of amines to bromo-substituted pyrazolo[1,5-a]pyrimidines has been achieved using a catalytic system of copper(I) iodide and a carbazole-based ligand, suggesting a potential pathway for the amination of 3-iodoindazoles rsc.org. Similarly, copper-catalyzed oxidative C-N coupling reactions have been developed for the 3-amination of indole (B1671886) derivatives, which could be conceptually extended to indazole systems nih.govnih.govresearchgate.net.
For the introduction of sulfur-based nucleophiles, nucleophilic aromatic substitution of heteroaryl halides with thiols can proceed smoothly in polar aprotic solvents like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate nih.gov. The reactivity of the heteroaryl halide in these reactions is highly dependent on the electronic nature of the heterocyclic core and the position of the halogen nih.gov. While specific examples with methyl 3-iodo-1H-indazole-6-carboxylate are not extensively documented in readily available literature, the general principles of SNAr on electron-deficient-like heteroaromatic systems suggest that reactions with amines and thiols are feasible, likely requiring elevated temperatures or the use of a catalyst.
Cross-Coupling Reactions (e.g., Suzuki, Heck reactions)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the iodine atom at the C-3 position of this compound makes it an excellent substrate for such transformations.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the C-3 arylation and heteroarylation of indazoles. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids googleapis.com. The C-3 functionalization of 3-iodo-1H-indazole with organoboronic acids has been successfully achieved using various palladium catalysts mdpi.com.
In a typical procedure, the 3-iodoindazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent system is crucial for the reaction's success and can significantly influence the yield of the desired product mdpi.com. For unprotected indazoles, the reaction conditions need to be carefully optimized to avoid side reactions nih.gov.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl2 (5) | K2CO3 | DME | 80 | 2 | High |
| 2 | N-Boc-3-iodo-1H-indazole | (4-Methoxycarbonylphenyl)boronic acid | PdCl2(dppf) | Na2CO3 | Toluene/H2O/EtOH | 80 | 8 | up to 93 |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K3PO4 | Dioxane/H2O | 100 | 15 | - |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction is particularly useful for the introduction of vinyl groups at the C-3 position of the indazole ring. A notable example is the Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinyl pyridine (B92270) googleapis.com. This reaction is a key step in the synthesis of certain biologically active molecules google.com.
The reaction is typically carried out by heating the reactants in the presence of a palladium catalyst, a phosphine (B1218219) ligand, a suitable base, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) googleapis.com. The protection of the indazole nitrogen is often necessary to prevent side reactions and improve the yield of the desired product researchgate.net.
| Entry | Indazole Derivative | Alkene | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|---|
| 1 | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | 2-vinyl pyridine | Palladium(II) acetate (B1210297) | tri-o-tolylphosphine | N,N-diisopropylethyl-amine | DMF | 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole |
The choice of the palladium-based catalyst system is critical for the efficiency of both Suzuki-Miyaura and Heck reactions. A variety of palladium sources and ligands have been explored for the cross-coupling of 3-haloindazoles.
For Suzuki-Miyaura couplings, palladium(II) complexes with phosphine ligands are commonly used. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) has been shown to be an effective catalyst nih.gov. Ferrocene-based divalent palladium complexes have also demonstrated good catalytic activity, sometimes superior to simple palladium salts mdpi.com. The use of specific precatalysts can also allow for the successful coupling of unprotected nitrogen-rich heterocycles under mild conditions nih.gov.
In Heck reactions, palladium(II) acetate (Pd(OAc)2) is a frequently used catalyst precursor, often in combination with a phosphine ligand such as tri-o-tolylphosphine googleapis.com. The ligand plays a crucial role in stabilizing the active palladium(0) species and influencing the outcome of the reaction. Phosphine-free catalyst systems have also been developed for Heck reactions organic-chemistry.org.
| Reaction Type | Palladium Source | Common Ligands | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl2, Pd(OAc)2, PdCl2 | dppf, PPh3, Buchwald ligands | Effective for C-3 arylation of indazoles. |
| Heck | Pd(OAc)2 | P(o-tolyl)3, PPh3 | Used for vinylation at the C-3 position. |
C-3 Functionalization Strategies
The iodination of the indazole ring at the C-3 position is a key strategic step that opens up a plethora of possibilities for further functionalization mdpi.com. This initial halogenation provides a versatile entry point for introducing a wide range of substituents through various synthetic methodologies.
Beyond the widely used Suzuki-Miyaura and Heck reactions, other cross-coupling reactions can also be employed to derivatize the C-3 position. The reactivity of the 3-iodoindazole moiety allows for the introduction of alkyl, alkenyl, and alkynyl groups, as well as various heteroatoms, leading to a vast chemical space of novel indazole derivatives. The choice of the specific functionalization strategy depends on the desired target molecule and the compatibility of the functional groups present in the starting material.
Reactions Involving the Methyl Ester Moiety at C-6
The methyl ester group at the C-6 position of the indazole ring is a key functional handle that can be readily transformed into other functionalities, such as carboxylic acids, different esters, alcohols, or aldehydes.
The conversion of the methyl ester to the corresponding carboxylic acid, 3-iodo-1H-indazole-6-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves treating the ester with a base in a protic solvent system.
Commonly, an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) is used. The reaction is often carried out in a mixture of solvents, such as methanol (B129727)/water or tetrahydrofuran (B95107)/water, to ensure the solubility of the starting material. The hydrolysis proceeds by nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. This transformation is a crucial step in the synthesis of various biologically active molecules where the carboxylic acid moiety is required.
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group. This reaction allows for the synthesis of a variety of different esters from this compound. The reaction is typically catalyzed by an acid or a base.
In acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol (e.g., ethanol (B145695), propanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it to completion often requires removing the methanol byproduct or using the new alcohol as the solvent.
Alternatively, base-catalyzed transesterification can be employed, often using an alkoxide that corresponds to the alcohol being introduced (e.g., sodium ethoxide for conversion to an ethyl ester). This method is generally faster than the acid-catalyzed process.
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, providing access to other important synthetic intermediates.
Reduction to Alcohol: A complete reduction of the methyl ester to the corresponding primary alcohol, (3-iodo-1H-indazol-6-yl)methanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically used in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction involves the delivery of hydride ions to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 3-iodo-1H-indazole-6-carbaldehyde, is more challenging as aldehydes are more reactive than esters towards reduction. nih.gov This transformation requires the use of sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this purpose. The reaction is typically performed in a non-polar solvent like toluene or dichloromethane (B109758) at temperatures around -78 °C to prevent over-reduction to the alcohol.
Reactivity of the Indazole Nitrogen Atoms (N-1 and N-2)
The indazole ring contains two nitrogen atoms, both of which can be nucleophilic. The reactivity and regioselectivity of reactions at these sites, such as protection and alkylation, are critical aspects of the chemistry of this compound.
To prevent unwanted side reactions during subsequent synthetic steps, the N-1 nitrogen of the indazole is often protected with a suitable protecting group. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. Common protecting groups for the indazole nitrogen include tert-butoxycarbonyl (Boc) and tetrahydropyran (THP). google.com
tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions. nih.gov The protection is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (Et₃N). nih.gov
Tetrahydropyran (THP) Group: The THP group is another common protecting group that forms a stable acetal with the indazole nitrogen. This protection is accomplished by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid (TsOH), in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). google.com
| Protecting Group | Reagents | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP | Dichloromethane (CH₂Cl₂), Room Temperature |
| THP | 3,4-Dihydro-2H-pyran (DHP), Acid Catalyst (e.g., TsOH) | Dichloromethane (CH₂Cl₂), Room Temperature |
Alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to two different regioisomers. The outcome of the reaction is highly dependent on several factors, including the nature of the base, the solvent, the alkylating agent, and the substituents on the indazole ring. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info
Studies have shown that the choice of base and solvent system plays a pivotal role in directing the regioselectivity of N-alkylation. nih.gov For indazoles with an electron-withdrawing group like a methyl ester, specific conditions can strongly favor one isomer over the other.
N-1 Selectivity: High N-1 regioselectivity is often observed when using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF). nih.govresearchgate.net This selectivity is thought to arise from the formation of a chelate between the sodium cation, the N-2 nitrogen, and the oxygen atom of the C-6 carboxylate group, which sterically hinders the approach of the electrophile to the N-2 position. researchgate.netnih.gov
N-2 Selectivity or Mixed Isomers: The use of different solvent systems, such as dimethylformamide (DMF), can lead to a decrease in N-1 selectivity and the formation of significant amounts of the N-2 isomer. nih.gov This is attributed to DMF's ability to solvate the cation, disrupting the chelation that favors N-1 alkylation. nih.gov Mitsunobu conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) with an alcohol, have also been shown to favor the formation of the N-2 alkylated product. nih.govd-nb.info
The table below summarizes the effect of different reaction conditions on the regioselectivity of N-alkylation for indazoles with C-3 ester functionalities. nih.gov
| Base | Solvent | N-1:N-2 Ratio | Selectivity |
| Cs₂CO₃ | THF | >99:1 | High N-1 |
| NaH | THF | >99:1 | High N-1 |
| NaH | DMF | 1.9:1 | Low N-1 |
| LiH | THF | 28:1 | High N-1 |
| KH | THF | 11:1 | High N-1 |
| NaHMDS | THF | >99:1 | High N-1 |
| Mitsunobu | THF | 1:2.5 | N-2 Favored |
Arylation Reactions (N1 vs. N2 regioselectivity)
The N-arylation of indazoles, including derivatives like this compound, is a critical transformation that presents a significant regioselectivity challenge. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers. The outcome of the arylation reaction is governed by a combination of factors including the reaction conditions, the nature of the substituent on the indazole core, and the specific reagents employed.
Generally, the N1-substituted isomer is thermodynamically more stable. However, kinetic control can favor the N2 isomer. The choice of base and solvent plays a crucial role in directing the selectivity. For instance, studies on similar heterocyclic systems have shown that different conditions can favor one isomer over the other.
Quantum mechanical analyses have provided insight into the factors governing this selectivity. For the alkylation of a parent indazole, calculations accounting for the tautomeric equilibrium (1H-indazole is more stable than 2H-indazole) show that the transition state energy for N2 alkylation is significantly lower than for N1 alkylation, explaining the experimentally observed preference for the N2 product under certain acidic conditions. This preference is often attributed to non-covalent interactions, such as hydrogen bonding between a substituent (like a carboxylate) and the incoming electrophile, which preferentially stabilizes the N2 transition state.
Chelation can also be a powerful directing factor. In the alkylation of methyl indazole-3-carboxylates, the use of specific bases can lead to high N1-selectivity, which is rationalized by the coordination of the cation (e.g., Na⁺) between the N2-atom and the oxygen of the C3-ester group, thus blocking the N2 position and directing the electrophile to N1 nih.gov. Conversely, different conditions can disrupt this chelation and favor N2 substitution nih.gov. While direct studies on the arylation of this compound are specific, these general principles of regioselectivity in indazole chemistry are applicable.
| Factor | Influence on Regioselectivity | Example/Rationale |
|---|---|---|
| Reaction Conditions | Base, solvent, and temperature can shift the balance between kinetic and thermodynamic control. | Use of NaH in THF with electron-deficient indazoles can favor N1-alkylation nih.gov. |
| Substituent Effects | Electron-withdrawing or chelating groups (e.g., esters) on the indazole ring can direct substitution. | A C3-carboxylate group can chelate with a metal cation to block the N2 position, favoring N1 attack nih.gov. |
| Reagent Choice | The nature of the arylating agent (e.g., diaryliodonium salts) and catalyst can influence the outcome. | Catalyst-free N-arylation of triazoles with diaryliodonium salts shows high N2 selectivity, which is thermodynamically favored researchgate.net. |
| Mechanistic Pathway | Transition state stability often determines the major product. | QM calculations show a lower energy transition state for N2 attack in certain acid-catalyzed alkylations libretexts.org. |
Ring-Opening Reactions and Rearrangements
The indazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly after N-activation with groups like arylsulfonyls.
An intriguing ring-opening reaction has been observed for 1-arylsulfonyl-3-iodo-1H-indazoles, which proceeds via a mechanism analogous to a Kemp elimination masterorganicchemistry.comlibretexts.org. This reaction typically occurs under base-catalyzed conditions at elevated temperatures in an aprotic polar solvent like DMSO libretexts.org. The presence of the electron-withdrawing arylsulfonyl group on N1 and the iodine atom on C3 are crucial for this transformation.
The reaction is believed to proceed through an E2 elimination mechanism libretexts.org. The base abstracts the proton from the C7 position of the indazole ring, leading to a concerted elimination that involves the cleavage of the N1-N2 bond and the expulsion of the iodonium cation (I⁺). This process is similar to the classic Kemp elimination of benzo[d]isoxazoles, which also undergo a base-catalyzed E2 reaction to form ortho-hydroxybenzonitriles libretexts.org. Control experiments have suggested that the reaction does not proceed via a free radical mechanism libretexts.org.
The product of the Kemp-type elimination of 1-arylsulfonyl-3-iodo-1H-indazoles is the corresponding ortho-(arylsulfonylamino)benzonitrile libretexts.org. This cyanide-free route to substituted benzonitriles is synthetically valuable. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of ortho-aminobenzonitriles in moderate to excellent yields masterorganicchemistry.comlibretexts.org.
| Parameter | Description | Reference |
|---|---|---|
| Reactant | 1-Arylsulfonyl-3-iodo-1H-indazole | libretexts.org |
| Typical Conditions | K₂CO₃ (base), DMSO (solvent), 120°C | libretexts.org |
| Product | ortho-(Arylsulfonylamino)benzonitrile | libretexts.org |
| Proposed Mechanism | E2 elimination, analogous to Kemp elimination | libretexts.org |
Oxidation and Reduction Reactions of the Indazole Core
The indazole nucleus and its substituents can undergo a variety of oxidation and reduction reactions, which are fundamental for the synthesis of diverse derivatives.
The oxidation of alkyl groups, particularly methyl groups, attached to an aromatic or heteroaromatic ring is a common and important transformation. For an indazole derivative with a methyl group at the 6-position, such as a precursor to this compound, oxidation can lead to either a 6-formyl (aldehyde) or a 6-carboxy (carboxylic acid) derivative.
The complete oxidation of a benzylic methyl group to a carboxylic acid can be robustly achieved using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic and effective reagent for converting alkylbenzenes to benzoic acids nih.govnih.gov. This reaction works as long as there is at least one hydrogen atom on the benzylic carbon nih.gov. The reaction is typically performed under heating and results in the cleavage of any additional carbons in a longer alkyl chain nih.gov.
Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids. However, selective methods have been developed. For N-heterocyclic compounds, selenium dioxide (SeO₂) in the presence of tert-butyl hydroperoxide (TBHP) has been used to oxidize activated methyl groups to aldehydes under milder conditions, preventing over-oxidation to the carboxylic acid libretexts.org. Another modern approach is site-selective electrooxidation, which can convert methyl benzoheterocycles into aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes masterorganicchemistry.com.
The reduction of a nitro group on the indazole ring to an amino group is a key synthetic step for introducing a versatile amine functionality, which can be used for further derivatization. This transformation is well-established in heterocyclic chemistry.
Several methods are available for the reduction of nitroindazoles. A common and effective method is the use of stannous chloride (SnCl₂) in an alcoholic acid solution. This reagent system can efficiently convert nitroindazoles to their corresponding amino or, in some cases, chloroamino derivatives.
Catalytic hydrogenation is another widely used method. The reduction of nitroindazoles to aminoindazoles proceeds smoothly using hydrogen gas with a palladium on carbon (Pd/C) catalyst nih.gov. This method is often clean and high-yielding.
Other metals can also be employed as reducing agents in the presence of an acid source, such as ammonium (B1175870) chloride. Iron (Fe) powder in a mixture of ethanol and water with hydrochloric acid is a classic and cost-effective method for reducing aromatic nitro compounds, including nitroindazoles.
| Reducing Agent/System | Product | Typical Conditions | Reference |
|---|---|---|---|
| SnCl₂ / Alcoholic Acid | Aminoindazole / Chloroaminoindazole | Anhydrous SnCl₂ in alcohol | nih.gov |
| H₂ / Pd/C | Aminoindazole | Hydrogen gas, Palladium on Carbon | nih.gov |
| Fe / HCl | Aminoindazole | Iron powder, EtOH/H₂O, reflux | |
| Fe / NH₄Cl | Aminoindazole | Iron metal, aqueous ammonium chloride |
Applications in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Heterocyclic Compounds
The indazole core is a privileged scaffold in medicinal chemistry, and Methyl 3-iodo-1H-indazole-6-carboxylate serves as a key intermediate for the construction of more elaborate heterocyclic systems. The presence of the iodine atom at the 3-position is particularly advantageous for carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this position.
Key reactions for the elaboration of the 3-iodo-indazole core include:
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at the C3 position by reacting the 3-iodo-indazole with various boronic acids or esters. This method is noted for its high functional group tolerance and excellent yields. nih.govmdpi.com Microwave-assisted Suzuki-Miyaura coupling can also lead to concomitant deprotection of N-Boc protected indazoles, offering a direct route to 3-aryl-NH-indazoles. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne. thieme-connect.dewikipedia.org This method is crucial for synthesizing alkynylated indazoles, which can be further elaborated into other complex structures. thieme-connect.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities at the C3 position. wikipedia.orgnih.gov This is particularly useful for synthesizing amino-1H-indazoles, which are found in many pharmacologically active compounds. nih.gov
The ester group at the C6-position provides an additional site for modification, allowing for the synthesis of a diverse library of disubstituted indazole derivatives. These derivatives are often precursors to complex polycyclic heterocyclic systems with potential therapeutic applications.
Building Block for Pharmaceutical Leads and Candidates
The indazole scaffold is a common feature in a multitude of clinically approved drugs and investigational candidates. This compound provides a strategic starting point for the synthesis of various pharmaceutical leads.
Protein Kinase B (Akt) is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it an important target for cancer therapy. A series of potent indazole-pyridine based inhibitors of Akt have been developed, where the indazole core serves as a key pharmacophore. ias.ac.in The synthesis of these inhibitors often involves the coupling of a substituted indazole with a pyridine (B92270) moiety. The flexibility to introduce various substituents on the indazole ring, facilitated by precursors like this compound, is crucial for optimizing the potency and selectivity of these inhibitors. ias.ac.in
Epidermal Growth Factor Receptor (EGFR) is another important kinase target in oncology. While direct synthesis of EGFR inhibitors from this compound is not explicitly detailed in the provided search results, the broader class of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to indazoles, have been evaluated as EGFR tyrosine kinase inhibitors. nih.gov The synthesis of various kinase inhibitors often relies on building blocks that can be readily functionalized, a role for which this compound is well-suited due to its reactive iodide. The general synthetic strategies for kinase inhibitors often involve the construction of a heterocyclic core that can bind to the ATP-binding site of the kinase, and the indazole nucleus is a common choice for this purpose. dovepress.combohrium.com
The indazole scaffold is present in several FDA-approved anti-cancer drugs. The versatility of this compound allows for its use in the synthesis of a diverse range of indazole derivatives with potential anti-cancer activity. The C3-iodo group can be replaced with various aryl, heteroaryl, or alkyl groups through cross-coupling reactions, leading to compounds with different biological profiles. The C6-ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the chemical diversity of the synthesized molecules.
The utility of this compound extends beyond oncology. The indazole nucleus is a versatile pharmacophore found in molecules with a wide range of therapeutic applications.
Anti-inflammatory and Anti-arthritic Agents: Indazole derivatives have been investigated for their anti-inflammatory properties. While a direct link to anti-arthritic agents from the specific subject compound is not explicitly stated, the general anti-inflammatory potential of indazoles suggests its utility in this area.
HIV Protease Inhibitors: The indazole moiety has been incorporated into inhibitors of HIV protease, a key enzyme in the life cycle of the virus.
5-HT3 Antagonists: Indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. nih.govacs.org These antagonists are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. nih.gov Granisetron, a well-known 5-HT3 antagonist, is based on an indazole-3-carboxamide structure, highlighting the importance of this scaffold in the development of such agents. google.comsioc-journal.cn
Preparation of Bioactive Molecules through Post-Functionalization
Post-functionalization is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. The reactivity of the C3-iodo group in this compound makes it an ideal substrate for a variety of post-functionalization reactions.
| Reaction Type | Description | Catalyst/Reagents | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond by coupling with a boronic acid or ester. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | Forms a new carbon-carbon bond by coupling with a terminal alkyne. | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig Amination | Forms a new carbon-nitrogen bond by coupling with an amine. | Palladium catalyst, Phosphine (B1218219) ligand, Base | Amino (primary, secondary) |
These post-functionalization reactions allow for the systematic modification of the indazole scaffold, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, introducing different aryl groups at the C3 position via Suzuki coupling can significantly impact the biological activity of the resulting molecule. Similarly, the introduction of various amine functionalities through Buchwald-Hartwig amination can modulate properties such as solubility and target binding affinity.
Synthetic Routes to Natural Product Analogs Containing Indazole Moieties
The indazole scaffold, while rare in naturally occurring compounds, is a significant pharmacophore in medicinal chemistry. The synthesis of analogs of the few existing natural products containing this moiety offers a valuable strategy for the exploration of new therapeutic agents. "this compound" serves as a versatile and strategic starting material for the creation of these analogs, primarily due to the presence of two key functional groups: the 3-iodo group, which is amenable to various cross-coupling reactions, and the 6-carboxylate group, which allows for a range of chemical modifications.
The primary natural products bearing an indazole core are Nigellicine, Nigeglanine, and Nigellidine, all isolated from plants of the Nigella genus. shu.ac.ukresearchbib.com The synthetic routes to analogs of these molecules can be strategically designed to leverage the reactivity of "this compound".
A plausible synthetic approach towards analogs of Nigellicine and Nigeglanine can be conceptualized through a retrosynthetic analysis that disconnects the tricyclic pyridazino[1,2-a]indazolium core. acs.orgacs.orgnih.gov The synthesis of these analogs would commence with the functionalization of the 3-position of "this compound" via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could introduce a variety of aryl or heteroaryl moieties, while a Sonogashira coupling would allow for the installation of alkynyl groups. mdpi.comthieme-connect.de
Following the modification at the 3-position, the ester at the 6-position can be subjected to a variety of transformations. For example, reduction of the methyl ester to an alcohol would provide a handle for further functionalization. Alternatively, saponification to the corresponding carboxylic acid would enable the formation of amide bonds with a diverse range of amines, thereby introducing new structural motifs and potential points of interaction with biological targets.
The synthesis of Nigellidine analogs can also be envisioned starting from "this compound". The total synthesis of Nigellidine has been achieved through a direct C-3 arylation of a protected indazole derivative. nih.gov Utilizing our starting material, a similar C-3 arylation via a Suzuki-Miyaura coupling with an appropriate arylboronic acid could be performed. The resulting 3-aryl-1H-indazole-6-carboxylate could then be further elaborated. For example, the ester could be converted into an amide or other functional groups to generate a library of Nigellidine analogs with modifications on the indazole core that are not present in the natural product.
The versatility of "this compound" as a building block is highlighted in the following proposed synthetic scheme for a generic natural product analog:
Cross-Coupling at C-3: The 3-iodo group can be readily displaced using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with a variety of aryl or heteroaryl boronic acids (or their esters) would yield 3-aryl- or 3-heteroaryl-1H-indazole-6-carboxylates.
Sonogashira Coupling: Reaction with terminal alkynes would introduce an alkynyl substituent at the 3-position, which could be further functionalized. rsc.orgresearchgate.net
Modification of the 6-Carboxylate Group: The methyl ester at the 6-position provides a versatile handle for introducing diversity.
Amidation: Hydrolysis of the ester to the carboxylic acid, followed by coupling with a diverse range of amines, would generate a library of amides.
Reduction: Reduction of the ester to a primary alcohol would allow for subsequent etherification or esterification reactions.
Grignard Reaction: Reaction with Grignard reagents could lead to the formation of tertiary alcohols.
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of indazole derivatives is continuously evolving, with a strong emphasis on green chemistry principles to minimize environmental impact and improve efficiency. benthamdirect.com Future research will likely focus on catalyst-free systems, sustainable solvents, and innovative energy sources.
Traditional syntheses of heterocyclic compounds often rely on metal catalysts and stoichiometric oxidants, which can lead to toxic waste and product contamination. Emerging research demonstrates the feasibility of catalyst-free and oxidant-free approaches. For instance, methods for the thiolation of indoles using sulfonyl hydrazides in water have been developed, where the only by-products are nitrogen and water. rsc.org Similar strategies could be adapted for the functionalization of the indazole core.
Electrochemical synthesis is a particularly promising oxidant-free method. Valuable indazoles have been synthesized via the dehydrogenative C–N coupling of hydrazones using electrochemical methods that are both metal- and oxidant-free. rsc.orgresearchgate.net This approach avoids the need for external chemical oxidants by using electricity to drive the reaction, aligning with green chemistry principles. researchgate.net
Table 1: Comparison of Synthetic Approaches
| Method | Key Features | Advantages | Relevant Compounds |
|---|---|---|---|
| Traditional Synthesis | Often requires metal catalysts (e.g., Cu, Pd) and chemical oxidants. nih.gov | Well-established, broad substrate scope. | 1H-indazoles, 2H-indazoles |
| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often in sustainable solvents like water or ethylene (B1197577) glycol. rsc.orgrsc.org | Reduced cost, simplified purification, lower toxicity. | 3-Sulfenylindoles, 3-Aminoalkylated indoles |
| Electrochemical Synthesis | Uses electrical current to mediate redox reactions, avoiding chemical oxidants. rsc.orgresearchgate.net | High efficiency, environmentally friendly, mild conditions. | 1H-indazoles, Benzimidazoles |
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research is increasingly focused on replacing conventional volatile organic compounds with greener alternatives. Water has been successfully used as a medium for the catalyst-free synthesis of 3-sulfenylindoles. rsc.org Other sustainable options include polyethylene (B3416737) glycol (PEG 300), which has been employed as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. organic-chemistry.org The use of natural, biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation, also represents a move towards more sustainable synthetic protocols. researchgate.net Flow reactors using solvents like ethanol (B145695) offer another avenue for creating more sustainable and scalable synthetic processes for indazole derivatives. acs.org
To improve reaction efficiency and selectivity, researchers are exploring alternative energy sources. Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, can reduce or eliminate the need for solvents, lower reaction temperatures, and shorten reaction times.
Electrochemical synthesis has emerged as a powerful tool for constructing nitrogen-containing heterocycles. researchgate.net It allows for the selective synthesis of 1H-indazoles and their N-oxides, with the outcome being controllable by the choice of cathode material. nih.gov For example, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to deoxygenation to form 1H-indazoles. nih.gov These methods are highly efficient and can be applied to the late-stage functionalization of complex bioactive molecules. nih.gov
Exploration of New Reactivity Patterns and Transformations
The iodine atom at the C-3 position of Methyl 3-iodo-1H-indazole-6-carboxylate is a versatile functional handle for a wide range of chemical transformations. This position is readily accessible for iodination using reagents like iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in solvents like DMF. chim.itrsc.org
Future research will focus on leveraging this iodo group in various cross-coupling reactions to build molecular complexity. The C-3 position can be elaborated into desired functional groups through well-established methods like Suzuki and Heck reactions. rsc.orggoogle.com This allows for the introduction of diverse aryl, vinyl, and other substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The development of novel palladium-catalyzed arylations and other transition-metal-catalyzed reactions will continue to expand the synthetic utility of 3-iodoindazoles. organic-chemistry.org
Advanced Computational Modeling for Rational Design
Computational chemistry plays an increasingly vital role in modern drug discovery. ekb.eg For indazole derivatives, techniques like molecular docking, Molecular Dynamics (MD) simulations, and Density Functional Theory (DFT) are used to predict binding affinities, understand drug-receptor interactions, and guide the rational design of more potent and selective inhibitors. nih.govnih.gov
In recent studies, molecular docking has been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netbohrium.com Similarly, computational analysis has guided the design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors for cancer therapy. nih.gov DFT calculations have been employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives, helping to identify candidates with favorable electronic properties. nih.gov These in silico methods accelerate the design-synthesis-test cycle, reducing the time and cost associated with developing new drug candidates. nih.gov
Expansion of Library Synthesis for Drug Discovery
The indazole nucleus is a privileged scaffold found in many commercially available anticancer drugs, including Niraparib and Pazopanib. nih.govresearchgate.net The synthesis of diverse libraries of indazole derivatives is a key strategy for identifying new therapeutic leads. researchgate.net
Future work will involve the development of efficient, high-throughput synthetic methods to generate large collections of analogs based on the this compound core. By systematically varying the substituents at the C-3, N-1, and C-6 positions, researchers can extensively explore the chemical space around the indazole scaffold. For example, structure-guided drug design has been used to synthesize series of 1H-indazole amide derivatives to discover potent inhibitors of extracellular signal-regulated kinase (ERK1/2). nih.gov These libraries are then screened against various biological targets, such as protein kinases, to identify compounds with promising activity for treating diseases like cancer and inflammatory disorders. researchgate.netrsc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-indazole |
| 2H-indazole |
| 3-iodo-6-nitro-indazole |
| 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole |
| 3-Sulfenylindoles |
| 3-Aminoalkylated indoles |
| Benzimidazoles |
| 1H-indazole N-oxides |
| Niraparib |
| Pazopanib |
| Ethanol |
| Polyethylene glycol (PEG 300) |
| Iodine |
| Potassium hydroxide |
| Potassium carbonate |
| N,N-Dimethylformamide (DMF) |
| Reticulated vitreous carbon |
Investigation of this compound in Materials Science
The exploration of novel organic molecules as building blocks for advanced functional materials is a dynamic and crucial area of materials science. Indazole derivatives, in particular, are gaining attention not only for their well-documented roles in medicinal chemistry but also for their potential in creating materials with unique electronic and photophysical properties. chim.it this compound emerges as a compound of significant interest in this field, primarily functioning as a versatile precursor for the synthesis of more complex organic functional materials.
The strategic placement of its functional groups makes this molecule a valuable synthetic intermediate. The indazole core provides a rigid, aromatic, and electron-rich π-conjugated system, which is a fundamental requirement for many electronic and optical applications. The iodo group at the 3-position is a key feature, serving as an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the precise and controlled introduction of a wide range of substituents, enabling the construction of larger, conjugated systems like oligomers and polymers. chim.it Furthermore, the methyl carboxylate group at the 6-position offers an additional site for chemical modification, influencing the solubility, processability, and intermolecular interactions of the resulting materials.
Future research is likely to focus on leveraging these structural features to develop novel materials for applications in organic electronics and photonics.
Potential Applications in Conductive Polymers and Organic Semiconductors:
The development of organic-based conductive materials is a cornerstone of modern electronics, with applications ranging from flexible displays to solar cells. Heterocyclic aromatic compounds are often used as monomers for the synthesis of conductive polymers because their π-electron systems can be delocalized along a polymer backbone. ekb.egacademiaromana-is.ro
This compound can serve as a monomer or a key building block for such polymers. Through reactions like electropolymerization or chemical oxidative polymerization, it is conceivable to synthesize poly(indazole) derivatives. ekb.egresearchgate.net The conductivity of these polymers could be tailored through a process known as doping, where the polymer is oxidized or reduced to create charge carriers (holes or electrons) that can move along the conjugated backbone. ekb.egbohrium.com The properties of the resulting polymers, such as their conductivity, band gap, and stability, would be highly dependent on the substituents attached via the C-I bond and modifications at the carboxylate group.
The table below outlines the key structural features of this compound and their significance in the context of materials science.
| Structural Feature | Chemical Role | Potential Impact on Material Properties |
| 1H-Indazole Core | Rigid, π-conjugated heterocyclic system | Provides the foundational electronic structure for charge transport and photoactivity. Influences the material's band gap and stability. |
| Iodo Group (C3) | Halogen for cross-coupling reactions | Acts as a primary reaction site for polymerization or the attachment of other functional monomers, enabling the creation of extended conjugated systems. chim.it |
| Methyl Carboxylate (C6) | Ester functional group | Can be modified to tune solubility, influence thin-film morphology, and provide an anchoring point to substrates or other molecules. |
Exploration in Photonic and Optical Materials:
Beyond conductivity, the inherent photophysical properties of the indazole ring make it an attractive scaffold for photonic materials. chim.it Materials derived from this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics (OPVs).
By using cross-coupling reactions to attach chromophoric or fluorophoric groups to the indazole core, researchers can design molecules with specific light absorption and emission characteristics. The resulting materials could exhibit properties like fluorescence or phosphorescence, making them suitable for light-emitting layers in OLEDs or as active components in chemical sensors. For solar cell applications, indazole-based molecules could be designed to act as electron donors or acceptors in the active layer of an OPV device.
The following table summarizes potential material types that could be developed from this indazole derivative and their prospective applications.
| Potential Material Type | Synthetic Strategy | Target Application(s) |
| Conductive Polymers | Oxidative or electrochemical polymerization of indazole monomers. | Organic Field-Effect Transistors (OFETs), antistatic coatings, flexible electronics. |
| Organic Semiconductors | Synthesis of well-defined indazole-based oligomers or small molecules. | Active layers in Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). |
| Photoluminescent Materials | Attachment of fluorescent or phosphorescent moieties via cross-coupling. | Emitters in OLEDs, fluorescent probes for chemical sensing, bio-imaging agents. |
Q & A
Q. What are the common synthetic routes for Methyl 3-iodo-1H-indazole-6-carboxylate?
Answer: Synthesis typically involves iodination of a precursor indazole scaffold. A plausible route includes:
Nucleophilic aromatic substitution : Reacting methyl 3-amino-1H-indazole-6-carboxylate with iodine in the presence of a nitrosating agent.
Cross-coupling reactions : Suzuki-Miyaura coupling using a boronic acid derivative and a halogenated indazole intermediate.
Direct iodination : Electrophilic substitution using iodine monochloride (ICl) under controlled conditions.
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| CAS Number | 885518-82-1 | |
| Molecular Formula | C₉H₇IN₂O₂ | |
| Molecular Weight | 302.07 g/mol |
Q. How is this compound characterized structurally?
Answer: Structural characterization employs:
NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodination at position 3).
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
X-ray Crystallography : Single-crystal diffraction using programs like SHELXL and WinGX for refinement.
Q. Example Workflow :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL’s full-matrix least-squares method .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Answer: Yield optimization strategies include:
Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
Temperature Control : Lower temperatures (0–5°C) to minimize side reactions during iodination.
Q. What computational methods predict the electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculations are used to:
Electron Density Analysis : Determine charge distribution using the B3LYP functional .
Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity.
Solvent Effects : Include PCM (Polarizable Continuum Model) for solvation energy.
Q. Software Recommendations :
- Gaussian 16 or ORCA for DFT workflows.
Q. How does structural modification of this compound impact pharmacological activity?
Answer: Structure-Activity Relationship (SAR) studies focus on:
Iodine Substitution : Heavy atom effects on binding affinity (e.g., halogen bonding with target proteins).
Ester Hydrolysis : Conversion to carboxylic acid derivatives (e.g., 3-iodo-1H-indazole-6-carboxylic acid ) for improved solubility.
Scaffold Hybridization : Fusion with pyrazole or imidazole rings to enhance bioactivity .
Q. Experimental Design :
- In vitro assays : Test inhibitory activity against kinases or GPCRs.
- Molecular Docking : Use AutoDock Vina to predict binding modes.
Q. How can contradictions in reported synthesis data be resolved?
Answer: Contradictions (e.g., variable yields or byproducts) require:
Replication Studies : Reproduce protocols under identical conditions.
Advanced Analytics : LC-MS to track intermediate formation.
Computational Validation : Compare reaction pathways using DFT .
Q. What are the stability and storage recommendations for this compound?
Answer:
Storage : –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis.
Stability Monitoring : Periodic HPLC analysis to detect degradation.
Handling : Use gloveboxes to minimize moisture exposure .
Q. What are emerging applications of this compound in drug discovery?
Answer:
Radiopharmaceuticals : I/I-labeled derivatives for imaging/therapy .
Kinase Inhibitors : Targeting EGFR or BRAF in oncology.
PROTACs : Utilizing iodine as a linker for protein degradation.
Q. Case Study :
- Indazole derivatives are explored as synthetic cannabinoid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
